2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps. The starting materials often include 4-ethylbenzenesulfonamide and 2-aminobenzoic acid. The synthesis process may involve:
Cyclization: Formation of the benzo[e][1,2,4]thiadiazine ring through cyclization reactions.
Acylation: Introduction of the acetamide group via acylation reactions.
Oxidation: Oxidation steps to introduce the dioxido groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Benzo[e][1,2,4]thiadiazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.
Uniqueness
The uniqueness of 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide, with the CAS number 1031977-48-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C26H27N3O4S and a molecular weight of 477.6 g/mol. The structural representation includes a thiadiazine core with various substituents that may influence its biological interactions.
Property | Value |
---|---|
CAS Number | 1031977-48-6 |
Molecular Formula | C26H27N3O4S |
Molecular Weight | 477.6 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the oxo group in the structure plays a critical role in its antitumor activity by facilitating DNA binding through electrophilic interactions .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, the electrophilic center on the imine tautomer has been shown to be essential for binding to DNA, which is a crucial step in exerting antitumor effects .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Studies : A study on benzodiazepines revealed that structural modifications similar to those found in this compound resulted in varying degrees of cytotoxicity against different cancer cell lines. The presence of specific functional groups was correlated with increased activity .
- In Vivo Studies : In animal models, compounds with similar thiadiazine structures have demonstrated significant reductions in tumor size and improved survival rates when administered at therapeutic doses. These findings suggest a promising therapeutic potential for this class of compounds .
Pharmacological Profile
The pharmacological profile includes potential applications in treating various conditions beyond cancer, such as inflammatory diseases and infections. The diverse biological activities can be attributed to the compound's ability to modulate multiple signaling pathways.
Activity Type | Observed Effects |
---|---|
Antitumor | Induction of apoptosis |
Anti-inflammatory | Reduction in inflammatory markers |
Antimicrobial | Inhibition of bacterial growth |
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-2-20-14-16-22(17-15-20)29-26(31)28(23-12-6-7-13-24(23)34(29,32)33)19-25(30)27-18-8-11-21-9-4-3-5-10-21/h3-7,9-10,12-17H,2,8,11,18-19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBERJYURDYMSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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